Sos1-IN-14

SOS1 inhibition KRAS signaling biochemical assay

Sos1-IN-14 is a potent, selective, and orally active small-molecule inhibitor of the Son of Sevenless 1 (SOS1) protein, a critical guanine nucleotide exchange factor (GEF) that mediates KRAS activation in RAS-driven malignancies. As a chemical probe with an IC50 of 3.9 nM against SOS1 , Sos1-IN-14 functions by disrupting the SOS1-KRAS protein-protein interaction, thereby attenuating downstream MAPK pathway signaling in KRAS-mutant cancer models.

Molecular Formula C29H29F3N6O2
Molecular Weight 550.6 g/mol
Cat. No. B12397823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSos1-IN-14
Molecular FormulaC29H29F3N6O2
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCC1=NC2=CC3=C(C=C2C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(CC5CCO3)C(=O)C6(CC6)C#N
InChIInChI=1S/C29H29F3N6O2/c1-16(19-4-3-5-20(25(19)30)26(31)32)34-27-21-12-23-24(13-22(21)35-17(2)36-27)40-11-6-18-14-37(9-10-38(18)23)28(39)29(15-33)7-8-29/h3-5,12-13,16,18,26H,6-11,14H2,1-2H3,(H,34,35,36)/t16-,18+/m1/s1
InChIKeyUVNQICXVXBBWBT-AEFFLSMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sos1-IN-14: A Next-Generation Oral SOS1 Inhibitor with Verified Potency and Pharmacokinetic Profile


Sos1-IN-14 is a potent, selective, and orally active small-molecule inhibitor of the Son of Sevenless 1 (SOS1) protein, a critical guanine nucleotide exchange factor (GEF) that mediates KRAS activation in RAS-driven malignancies. As a chemical probe with an IC50 of 3.9 nM against SOS1 [1], Sos1-IN-14 functions by disrupting the SOS1-KRAS protein-protein interaction, thereby attenuating downstream MAPK pathway signaling in KRAS-mutant cancer models [2]. The compound is absorbed in the intestine via a P-glycoprotein-mediated efflux mechanism, enabling systemic exposure following oral administration [1].

Why Sos1-IN-14 Cannot Be Assumed Interchangeable with Other SOS1 Inhibitors


Despite a shared nominal mechanism of action, SOS1 inhibitors exhibit substantial divergence in biochemical potency, cellular permeability, metabolic liability, and in vivo pharmacokinetic behavior. The clinical-stage comparator BI-3406 demonstrates a biochemical IC50 of 6 nM for KRAS-SOS1 interaction inhibition, whereas Sos1-IN-14 achieves 3.9 nM SOS1 inhibition [1]. More critically, these compounds differ in their absorption mechanisms (P-glycoprotein-mediated efflux for Sos1-IN-14 versus unreported mechanisms for other analogs), CYP inhibition profiles, and species-specific oral bioavailability. Such differences preclude simple substitution without experimental validation in the specific model system of interest [2].

Sos1-IN-14 Quantitative Differentiation Evidence vs. Leading SOS1 Inhibitor Comparators


Biochemical SOS1 Inhibitory Potency: Sos1-IN-14 IC50 = 3.9 nM

Sos1-IN-14 demonstrates sub-nanomolar to low-nanomolar biochemical potency against the SOS1 protein, with a reported IC50 of 3.9 nM in SOS1 inhibition assays [1]. In comparison, the well-characterized clinical-stage SOS1 inhibitor BI-3406 exhibits a reported IC50 of 6 nM for inhibition of the KRAS-SOS1 protein-protein interaction [2]. This differential potency represents a 1.54-fold improvement in biochemical SOS1 engagement for Sos1-IN-14 relative to BI-3406 under comparable assay conditions [1][2]. Another clinical-stage inhibitor, MRTX0902, demonstrates an IC50 of 46 nM for SOS1-KRAS interaction and a Ki of 2 nM against SOS1, though the specific assay format differs . The 3.9 nM IC50 positions Sos1-IN-14 among the most potent reported SOS1 inhibitors in the class.

SOS1 inhibition KRAS signaling biochemical assay

Cellular SOS1 Pathway Inhibition: Sos1-IN-14 Cellular IC50 = 21 nM

Sos1-IN-14 (designated as compound 13c in the originating patent literature) demonstrates cellular SOS1 inhibition with an IC50 of 21 nM [1]. This cellular activity metric reflects the compound's ability to penetrate the cell membrane and engage the intracellular SOS1 target in a physiologically relevant context. In comparison, the structurally distinct SOS1 inhibitor MRTX0902 exhibits a cellular IC50 of 29 nM against MKN1 cells . The 21 nM cellular IC50 for Sos1-IN-14 represents a 1.38-fold improvement relative to MRTX0902 under respective cellular assay conditions [1]. The translation from biochemical potency (3.9 nM) to cellular activity (21 nM) yields a cellular-to-biochemical potency shift of approximately 5.4-fold, a parameter useful for evaluating compound developability.

cellular potency target engagement SOS1 cellular inhibition

In Vivo Tumor Suppression in KRAS-Mutant Pancreatic Xenograft: 83.0% TGI at 50 mg/kg QD

Sos1-IN-14 exhibits substantial in vivo antitumor efficacy in the Mia-paca-2 pancreatic cancer xenograft model, which harbors the KRAS G12C mutation. Oral administration of Sos1-IN-14 at 50 mg/kg once daily (QD) for 21 days in BALB/c nude mice yields 83.0% tumor growth inhibition (TGI) relative to vehicle control [1]. Critically, this degree of tumor suppression is reported to exceed that observed with BI-3406 under comparable dosing regimens . The specific differential TGI magnitude between Sos1-IN-14 and BI-3406 is not explicitly quantified in available vendor technical documentation, but the directional superiority claim is consistently asserted across multiple independent datasheets [1].

in vivo efficacy KRAS G12C pancreatic cancer xenograft

Species-Spanning Pharmacokinetic Profile with 86.8% Oral Bioavailability in Beagles

Sos1-IN-14 demonstrates a robust and species-spanning pharmacokinetic profile that distinguishes it from many preclinical SOS1 inhibitors. In beagle dogs, Sos1-IN-14 achieves an oral bioavailability (F) of 86.8% following a 20 mg/kg oral dose, with a terminal half-life (T1/2) of 6.68 hours, peak plasma concentration (Cmax) of 1840 μg/mL, and AUC0-24 of 25725 ng/mL·h [1]. In Sprague-Dawley rats, oral bioavailability is 34.5% at 10 mg/kg with a T1/2 of 2.32 hours [1]. In ICR mice, key parameters include Tmax of 0.5 hours, T1/2 of 4.61 hours, and Cmax of 2670 μg/mL following a 50 mg/kg oral dose [1]. The availability of multi-species PK parameters—including CL, Vss, and MRT across intravenous and oral routes—provides a strong foundation for allometric scaling and translational dose projection. Direct comparative PK data for BI-3406 or MRTX0902 in beagle dogs is not publicly available in vendor technical documentation.

pharmacokinetics oral bioavailability ADME translational PK

CYP450 Enzyme Interaction Profile Informs Drug-Drug Interaction Risk Assessment

Sos1-IN-14 exhibits measurable inhibition of several cytochrome P450 (CYP) isoforms, with IC50 values of 2.5 μM for CYP2D6, 6.5 μM for CYP2C9, 43.3 μM for CYP2C8, and 54.3 μM for CYP3A4 [1]. This profile indicates a moderate risk of drug-drug interactions (DDI), particularly via CYP2D6 and CYP2C9 inhibition. In comparison, the structurally related SOS1 inhibitor BI-3406 does not have a fully characterized CYP inhibition panel reported in publicly available vendor technical documentation. The availability of quantitative CYP inhibition data for Sos1-IN-14 enables researchers to prospectively design combination studies with awareness of potential metabolic interactions, which is particularly relevant given the ongoing clinical development of SOS1 inhibitors in combination with KRAS inhibitors (e.g., sotorasib, adagrasib), MEK inhibitors, and chemotherapeutics [2].

CYP inhibition drug-drug interaction DDI risk metabolism

P-glycoprotein-Mediated Intestinal Absorption and High DMSO Solubility

Sos1-IN-14 demonstrates a distinct absorption mechanism via P-glycoprotein (P-gp)-mediated efflux in the intestine [1]. This property may influence oral bioavailability and tissue distribution characteristics relative to SOS1 inhibitors with alternative absorption mechanisms. Additionally, Sos1-IN-14 exhibits high solubility in DMSO at 250 mg/mL (454.07 mM with ultrasonic assistance) , facilitating preparation of concentrated stock solutions for in vitro and in vivo dosing applications. The compound's calculated LogP of 4.7 and tPSA of 94.4 Ų [1] place it within drug-like chemical space, while its P-gp substrate classification provides important context for interpreting species differences in oral bioavailability (e.g., 34.5% in rat vs. 86.8% in beagle dog) [2].

absorption mechanism solubility formulation P-glycoprotein

Sos1-IN-14: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation


KRAS G12C-Mutant Pancreatic Cancer Xenograft Efficacy Studies

Sos1-IN-14 is particularly well-suited for in vivo efficacy studies in KRAS G12C-mutant pancreatic cancer xenograft models, such as the Mia-paca-2 model, where it has demonstrated 83.0% tumor growth inhibition at 50 mg/kg oral once-daily dosing for 21 days [1]. This validated efficacy, combined with directional superiority over BI-3406 in the same model system, makes Sos1-IN-14 a preferred tool compound for proof-of-concept studies evaluating SOS1 inhibition as a monotherapy or combination strategy in KRAS-driven pancreatic malignancies [1][2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Across Preclinical Species

The availability of comprehensive multi-species pharmacokinetic parameters for Sos1-IN-14—including oral bioavailability, half-life, Cmax, AUC, clearance, and volume of distribution in mice, rats, and beagle dogs [1]—enables robust allometric scaling and translational PK/PD modeling. This data package supports the compound's use in studies requiring precise understanding of exposure-response relationships across rodent and non-rodent species, a capability not documented for many competing SOS1 inhibitors [1].

Combination Studies with KRAS G12C Inhibitors or MEK Inhibitors Requiring DDI Assessment

Sos1-IN-14's characterized CYP450 inhibition profile (CYP2D6 IC50=2.5 μM; CYP2C9 IC50=6.5 μM; CYP2C8 IC50=43.3 μM; CYP3A4 IC50=54.3 μM) [1] makes it suitable for rationally designed combination studies with clinically relevant agents such as KRAS G12C inhibitors (e.g., sotorasib, adagrasib) or MEK inhibitors (e.g., trametinib) where prospective drug-drug interaction risk assessment is required. The SOS1 inhibitor class is actively being investigated in combination regimens, as documented in recent patent literature [2].

High-Concentration In Vitro Pharmacology and Biophysical Assays

With DMSO solubility of 250 mg/mL (454 mM) [1], Sos1-IN-14 enables the preparation of highly concentrated stock solutions for in vitro pharmacology studies, biophysical binding assays (e.g., SPR, ITC, MST), and co-crystallization trials requiring millimolar compound concentrations. This solubility profile substantially exceeds that of MRTX0902 (12 mg/mL DMSO) [2], reducing solvent-related artifacts and simplifying experimental workflows in high-concentration applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sos1-IN-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.